8-Bromo-1-chlorodibenzo[b,d]thiophene
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Overview
Description
8-Bromo-1-chlorodibenzo[b,d]thiophene is an organosulfur compound that features a dibenzothiophene core substituted with bromine and chlorine atoms
Synthetic Routes and Reaction Conditions:
Halogenation of Dibenzothiophene: One common method involves the halogenation of dibenzothiophene. This can be achieved by treating dibenzothiophene with bromine and chlorine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process.
Electrophilic Aromatic Substitution: Another method involves electrophilic aromatic substitution, where dibenzothiophene is reacted with bromine and chlorine in the presence of a Lewis acid catalyst. This method ensures selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as
Properties
Molecular Formula |
C12H6BrClS |
---|---|
Molecular Weight |
297.60 g/mol |
IUPAC Name |
8-bromo-1-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6H |
InChI Key |
BMCWDXYUTUPDRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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